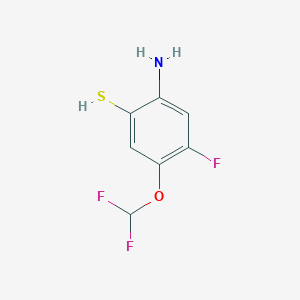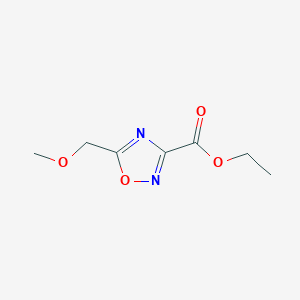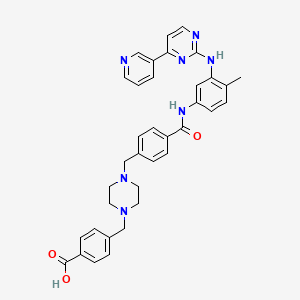
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol est un composé chimique avec une structure unique qui comprend un groupe amino, un groupe difluorométhoxy, un atome de fluor et un groupe thiol attaché à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique l'introduction du groupe difluorométhoxy par une réaction de substitution nucléophile, suivie de l'introduction de l'atome de fluor par substitution électrophile aromatique. Le groupe thiol peut être introduit par une réaction de thiolation, et le groupe amino est généralement ajouté par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus de purification implique souvent des techniques de recristallisation ou de chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol peut subir différents types de réactions chimiques, notamment:
Oxydation: Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction: Le groupe nitro (le cas échéant) peut être réduit en un groupe amino.
Substitution: L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation: Disulfures ou acides sulfoniques.
Réduction: Amines.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son potentiel en tant que sonde biochimique en raison de son groupe thiol réactif.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie: Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol implique son interaction avec diverses cibles moléculaires. Le groupe thiol peut former des liaisons covalentes avec les résidus cystéine dans les protéines, ce qui peut modifier leur fonction. Les groupes difluorométhoxy et fluor peuvent influencer la réactivité du composé et son affinité de liaison à des cibles spécifiques, affectant diverses voies biochimiques.
Applications De Recherche Scientifique
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-amino-5-(difluorométhoxy)-4-méthoxybenzoïque
- Acide 2-amino-5-(trifluorométhoxy)benzoïque
Unicité
Le 2-Amino-5-(difluorométhoxy)-4-fluorobenzènethiol est unique en raison de la présence à la fois d'un groupe thiol et d'un groupe difluorométhoxy sur le cycle benzénique. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C7H6F3NOS |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol |
InChI |
InChI=1S/C7H6F3NOS/c8-3-1-4(11)6(13)2-5(3)12-7(9)10/h1-2,7,13H,11H2 |
Clé InChI |
WGNOZBDWSMIUQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)OC(F)F)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

amino}propanoic acid](/img/structure/B12314116.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)


